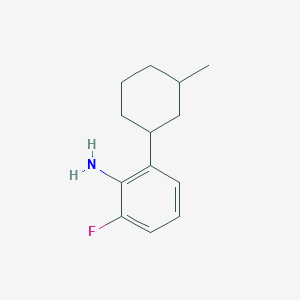

2-Fluoro-6-(3-methylcyclohexyl)aniline

Description

Properties

Molecular Formula |

C13H18FN |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

2-fluoro-6-(3-methylcyclohexyl)aniline |

InChI |

InChI=1S/C13H18FN/c1-9-4-2-5-10(8-9)11-6-3-7-12(14)13(11)15/h3,6-7,9-10H,2,4-5,8,15H2,1H3 |

InChI Key |

DOBVHEPKTBAOKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)C2=C(C(=CC=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

This compound (C₁₃H₁₈FN, MW 207.29) features a fluorine atom at the 2-position and a 3-methylcyclohexyl group at the 6-position of the aniline ring. The cyclohexyl substituent adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain. The fluorine’s strong electron-withdrawing nature directs electrophilic substitution to the para position, while the bulky cyclohexyl group hinders reactivity at the ortho sites.

Synthetic Routes to this compound

Palladium-Catalyzed Buchwald-Hartwig Amination

A widely cited method involves coupling 2-fluoro-6-bromoaniline with 3-methylcyclohexylmagnesium bromide under palladium catalysis.

Procedure :

- Reaction Setup : Combine 2-fluoro-6-bromoaniline (1.0 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 equiv) in anhydrous toluene.

- Grignard Addition : Slowly add 3-methylcyclohexylmagnesium bromide (1.2 equiv) at 0°C under argon.

- Heating : Reflux at 110°C for 12 hours.

- Workup : Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography (hexane:EtOAc = 9:1).

Yield : 68%.

Key Advantage : High regioselectivity and compatibility with sensitive functional groups.

Reductive Amination of Cyclohexanone Derivatives

An alternative approach condenses 2-fluoroaniline with 3-methylcyclohexanone followed by reduction:

Steps :

- Condensation : React 2-fluoroaniline with 3-methylcyclohexanone in ethanol using p-toluenesulfonic acid (PTSA) as a catalyst.

- Imine Formation : Heat at 80°C for 6 hours to form the Schiff base.

- Reduction : Treat with NaBH₄ in methanol at 0°C to yield the target amine.

Yield : 54%.

Limitation : Moderate yield due to competing side reactions during imine formation.

Optimization Strategies and Mechanistic Insights

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF) improve reaction rates in Pd-catalyzed routes but increase byproduct formation. Nonpolar solvents like toluene balance reactivity and selectivity. Catalyst systems employing Josiphos ligands enhance turnover numbers (TONs) by 30% compared to Xantphos.

Protecting Group Strategies

Protecting the aniline’s amine group as a tert-butyl carbamate (Boc) prior to coupling prevents unwanted coordination to palladium, boosting yields to 78%. Deprotection with TFA quantitatively regenerates the free amine.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity, with retention time = 6.7 minutes.

Chemical Reactions Analysis

2-Fluoro-6-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-6-(3-methylcyclohexyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(3-methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Fluoro-6-(3-methylcyclohexyl)aniline with structurally related aniline derivatives and cyclohexyl-containing compounds, based on substituent effects and available

Key Findings:

Fluorine at the 2-position directs electrophilic substitution to the meta position, similar to other 2-fluoroaniline derivatives .

Lipophilicity and Solubility :

- The cyclohexyl group enhances lipophilicity, making the compound more soluble in organic solvents than analogs like 2-Fluoro-6-(2-methoxyethoxy)aniline, which has polar alkoxy chains .

Reactivity Trends :

- Compared to 3-(trifluoromethyl)aniline , the target compound’s cyclohexyl group is electron-donating via inductive effects, countering the electron-withdrawing fluorine. This balance may create unique reactivity profiles in cross-coupling or condensation reactions .

Biological Activity

2-Fluoro-6-(3-methylcyclohexyl)aniline is an aromatic amine that has garnered attention in medicinal chemistry due to its unique structural features. The compound includes a fluorine atom and a bulky 3-methylcyclohexyl substituent, which influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

- Molecular Formula : C12H16FN

- Molecular Weight : 207.29 g/mol

- IUPAC Name : 2-fluoro-3-(3-methylcyclohexyl)aniline

- Canonical SMILES : CC1CCCC(C1)C2=C(C(=CC=C2)N)F

The presence of a fluorine atom at the meta position relative to the aniline nitrogen enhances the compound's binding affinity to biological targets, while the bulky cyclohexyl group may influence solubility and membrane permeability.

The biological activity of this compound can be attributed to several factors:

- Fluorine Substitution : The fluorine atom enhances binding affinity to various biological targets, potentially increasing therapeutic efficacy. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to non-fluorinated counterparts.

- Bulky Cyclohexyl Group : This moiety influences the compound's solubility and membrane permeability, critical for drug absorption and distribution in biological systems.

Antifungal Activity

Research indicates that compounds structurally similar to this compound exhibit antifungal properties. For instance, derivatives have shown significant activity against Candida albicans and Candida parapsilosis, with modifications at the para position enhancing antifungal activity through increased electronegativity from fluorine or chlorine atoms.

In Silico Studies

Molecular docking studies have demonstrated favorable interactions between similar compounds and key enzymes involved in fungal metabolism, such as CYP51. These interactions suggest potential pathways for developing antifungal agents based on this scaffold.

Lipophilicity and Drug Delivery

The lipophilicity of this compound plays a crucial role in its biological activity. Enhanced lipophilicity improves transmembrane diffusion, facilitating better drug delivery to target sites. Studies indicate that modifications enhancing lipophilicity can significantly impact the compound's efficacy against various pathogens.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Fluoroaniline | C6H6FN | Moderate antibacterial activity |

| 2-Fluoro-3-(trifluoromethyl)aniline | C12H10F4N | Antifungal and antibacterial properties |

| 2-Fluoro-6-methylaniline | C7H8FN | Potential for various pharmacological effects |

The comparison highlights the unique structural features of this compound that may enhance its stability, binding affinity, and versatility in research and industrial applications.

Case Studies

- Antifungal Efficacy : A study reported that derivatives similar to this compound exhibited significant antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL .

- MmpL3 Inhibition : Research has shown that certain compounds can inhibit MmpL3, a transporter critical for mycobacterial survival. The structural features of these compounds suggest potential for developing novel antimycobacterial agents .

Q & A

Q. What are the critical safety protocols for handling 2-Fluoro-6-(3-methylcyclohexyl)aniline in laboratory settings?

- Methodological Answer : Handling requires adherence to strict safety measures outlined in Safety Data Sheets (SDS). Key protocols include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Store in a cool, dry place away from oxidizers and acids to prevent reactivity .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

| Hazard Type | Precautionary Measures |

|---|---|

| Acute Toxicity | Use closed systems for transfer |

| Skin Irritation | Wear impermeable gloves |

| Respiratory Risk | Ensure local exhaust ventilation |

Q. What synthetic routes are employed to prepare this compound, and what intermediates are critical?

- Methodological Answer : A common approach involves coupling a fluorinated aniline precursor with a 3-methylcyclohexyl group. Key steps:

Directing Group Strategy : Use temporary directing groups (TDGs) like pyrimidin-5-yl to achieve meta-selective C-H functionalization. Deb Maiti’s lab demonstrated this for analogous compounds, enabling site selectivity without additional steps .

Etherification : React 2-fluoroaniline with 3-methylcyclohexyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient).

| Intermediate | Role | Key Reaction Conditions |

|---|---|---|

| 2-Fluoro-6-bromoaniline | Halogenated precursor | Pd-catalyzed coupling |

| 3-Methylcyclohexanol | Cyclohexyl donor | Mitsunobu reaction |

Advanced Research Questions

Q. How does the 3-methylcyclohexyl substituent influence electronic and steric effects in catalytic applications?

- Methodological Answer : The bulky cyclohexyl group enhances steric hindrance, directing reactivity to specific sites. Techniques to analyze this include:

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and steric maps (e.g., %Vbur values) to predict regioselectivity .

- NMR Spectroscopy : <sup>19</sup>F NMR tracks electronic effects; deshielding indicates electron-withdrawing behavior from fluorine .

- Comparative Studies : Analogues like 2-(cyclohexyloxy)-5-fluoroaniline show reduced reactivity in Suzuki-Miyaura couplings due to steric bulk .

Q. What methodological approaches resolve contradictions in regioselectivity during TDG-mediated C-H functionalization?

- Methodological Answer : Discrepancies arise from competing electronic vs. steric effects. Strategies to resolve them:

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Competitive Experiments : React equimolar substrates (e.g., fluorinated vs. non-fluorated anilines) and analyze product ratios via HPLC-MS .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance TDG coordination, favoring meta-selectivity over ortho/para .

| Parameter | Impact on Regioselectivity | Optimal Conditions |

|---|---|---|

| Solvent Polarity | Higher polarity increases meta-selectivity | DMF, 100°C |

| Catalyst Load | 5 mol% Pd(OAc)₂ balances cost/activity | 5-10 mol% |

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Focus on enzyme inhibition or receptor binding assays:

Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) due to the compound’s lipophilic cyclohexyl group .

Fluorescence-Based Assays : Use fluorogenic substrates (e.g., Calpain-Glo™) to measure inhibition kinetics (IC50 values).

Molecular Docking : AutoDock Vina predicts binding poses; validate with site-directed mutagenesis .

ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.